

Technical Guide: Storage and Handling of Dolutegravir-d6

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Compound of Interest

Compound Name: Dolutegravir-d6

Cat. No.: B15144402

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This guide provides an in-depth overview of the recommended storage and handling procedures for **Dolutegravir-d6**, a deuterated analog of the HIV-1 integrase strand transfer inhibitor, Dolutegravir. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound for experimental use.

Compound Information

Identifier	Value
Compound Name	Dolutegravir-d6
CAS Number	1407166-95-3[1][2][3]
Molecular Formula	C ₂₀ H ₁₃ D ₆ F ₂ N ₃ O ₅ [1]
Molecular Weight	425.42 g/mol [1]
Synonyms	(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1',2':4,5]pyrazino[2,1-b][4][5]oxazine-4-d-9-carboxamide[1][3]

Storage and Stability

Proper storage is critical to maintain the chemical integrity of **Dolutegravir-d6**. The following table summarizes the recommended storage conditions and known stability information, primarily based on data for Dolutegravir, which is expected to have similar stability to its deuterated counterpart.

Condition	Temperature	Duration	Notes
Long-term Storage (Solid)	-20°C[1]	≥ 4 years (for non-deuterated form)[6]	Store in a tightly sealed container, protected from light and moisture.
Shipping	Ambient	Not specified	Shipped as a crystalline solid.
Solution Storage	Not Recommended	Aqueous solutions should not be stored for more than one day. [6]	If necessary to prepare stock solutions, use anhydrous organic solvents like DMSO or DMF and store at -20°C for short periods.

Solubility:

- DMSO: 2.5 mg/mL[6]
- DMF: 5 mg/mL[6]
- Ethanol: Slightly soluble[6]
- Aqueous Buffers: Sparingly soluble[6]

For maximum solubility in aqueous buffers, it is recommended to first dissolve Dolutegravir in DMF and then dilute with the aqueous buffer of choice.[6]

Handling and Safety Precautions

Dolutegravir-d6 should be handled by personnel trained in handling potent pharmaceutical compounds. The following precautions are based on the safety data sheets (SDS) for Dolutegravir and its sodium salt.

Aspect	Guideline
Personal Protective Equipment (PPE)	Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
Ventilation	Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
Dispensing	For maximum recovery of the product, centrifuge the original vial before removing the cap. ^[1]
Spills	In case of a spill, avoid generating dust. Moisten the spilled material with a suitable solvent and collect it in a sealed container for disposal.
Disposal	Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance. The following protocols, adapted from studies on Dolutegravir, can be applied to assess the stability of **Dolutegravir-d6**.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve a C8 or C18 column with a gradient elution using a mobile phase consisting of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol or acetonitrile).^[4] Detection is typically performed using a UV detector at approximately 240-260 nm.^[4]

Stress Conditions

The following are common stress conditions applied in forced degradation studies as per ICH guidelines:

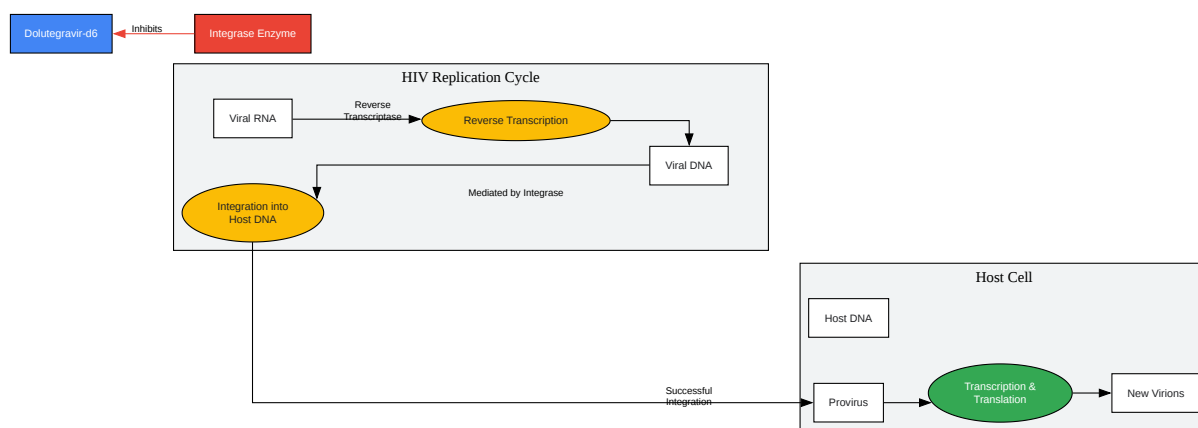
- Acid Hydrolysis:
 - Protocol: Dissolve **Dolutegravir-d6** in a suitable diluent and add an equal volume of an acid solution (e.g., 0.1 M HCl). Heat the solution at a specified temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.
- Base Hydrolysis:
 - Protocol: Dissolve **Dolutegravir-d6** in a suitable diluent and add an equal volume of a basic solution (e.g., 0.1 M NaOH). Maintain the solution at a specified temperature for a defined period. Neutralize the solution before analysis.
- Oxidative Degradation:
 - Protocol: Treat a solution of **Dolutegravir-d6** with an oxidizing agent (e.g., 3-30% H₂O₂). Keep the solution at room temperature or a slightly elevated temperature for a set time.
- Thermal Degradation:
 - Protocol: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration (e.g., 24 hours).^[7]
- Photolytic Degradation:
 - Protocol: Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.

Mechanism of Action and Logical Workflows

Mechanism of Action of Dolutegravir

Dolutegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). It targets the HIV integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Dolutegravir blocks the strand transfer step of proviral DNA integration into the host

cell genome. This effectively prevents the virus from establishing a chronic infection in the host cell.

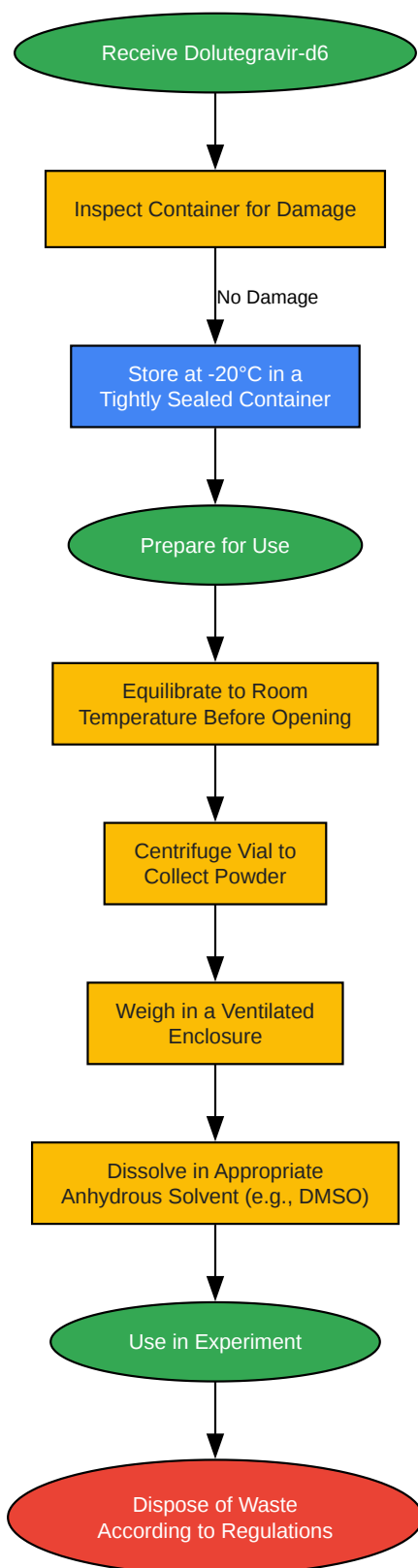


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Caption: Mechanism of action of **Dolutegravir-d6** as an HIV integrase inhibitor.

Recommended Storage and Handling Workflow

The following diagram outlines the logical workflow for the proper storage and handling of **Dolutegravir-d6** from receipt to use.



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Caption: Recommended workflow for the storage and handling of **Dolutegravir-d6**.

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